Sumilizer GM

概要

説明

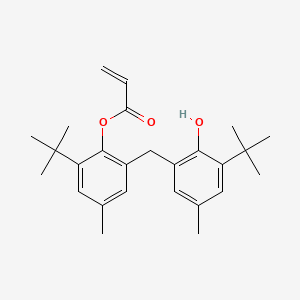

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate is a useful research compound. Its molecular formula is C26H34O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ポリマー材料機能保存

Sumilizer GM: は主に、ポリマー材料の機能を維持するための添加剤として使用されます . 熱、光、ガスなどの環境的ストレスにさらされるポリマーの加工および使用中の劣化を防ぐことに特に効果的です。 この安定化は、柔軟性、強度、色などのポリマー本来の性質を維持するのに役立ちます。

ゴム安定化

ゴム業界では、This compoundは、スチレンブタジエンゴム(SBR)の安定化に優れた性能を発揮してきました . 製造および使用中の熱酸化と機械的せん断力からゴムを保護することにより、ゴムの復元力と弾性を維持するのに役立ちます。

抗酸化特性

抗酸化剤として、This compoundは、ポリマーの耐用年数を延ばす上で重要な役割を果たします。 変色や機械的特性の低下につながる酸化劣化を防ぎます . これは、高温にさらされるか、反応性物質と接触する製品にとって特に重要です。

プラスチックの加工安定性

This compound: は、製造中の色と粘度を維持することにより、プラスチックの加工安定性を確保するために使用されます . これにより、一貫性のある特性と外観を持つ高品質の完成品が実現します。

合成繊維の熱保護

合成繊維は、This compoundが提供する熱保護から恩恵を受けます。 高温加工による損傷を防ぎ、繊維の引張強度と色を維持します .

エラストマー安定性

This compound: は、ABS、HIPS、EPDM、SBRなどのエラストマーに優れた安定性を提供します . 自動車部品や消費財など、さまざまな用途におけるこれらの材料の耐久性と性能を維持するために不可欠です。

包装フィルムの熱安定化

この化合物は、包装業界で、生肉包装に使用される可塑剤入りPVCおよび非PVCフィルムを安定化するために使用されます . これにより、フィルムは時間の経過とともに機械的特性と性能を維持します。

高温老化保護

This compound: は、高温老化から保護するように設計されているため、長期間にわたって熱にさらされる用途に適しています . これには、長期の信頼性が重要なさまざまな自動車部品や産業部品が含まれます。

作用機序

Target of Action

The primary target of 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, also known as Sumilizer GM, is polymer materials . This compound is used as an additive to maintain the existing functionality of these materials .

Mode of Action

This compound interacts with its targets, the polymer materials, by providing heat resistance at elevated temperatures during polymer processing . It also minimizes the formation of Fish-Eye gels and die build-up during processing .

Biochemical Pathways

This compound affects the thermal degradation pathway of polymers . It responds to the degradation mechanisms that affect polymers . During each manufacturing process, macromolecular materials are exposed to stresses, such as heat and mechanical shear forces that decrease molecular weight or generate gelation caused by crosslinking .

Result of Action

The molecular and cellular effects of this compound’s action include resistance to discoloration . This compound helps maintain the color and appearance of the polymer materials during processing and usage .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, this compound exhibits excellent heat resistance at elevated temperatures during polymer processing . This suggests that it can perform effectively even in high-temperature environments. Furthermore, it has been approved for food contact by the FDA and EU, indicating its safety in various application environments .

生化学分析

Biochemical Properties

It is known that Sumilizer GM exhibits excellent heat resistance at elevated temperatures during polymer processing . It also minimizes Fish-Eye gels and die build-up during processing

Cellular Effects

Given its role as a stabilizer in polymer materials, it may influence cellular processes related to heat resistance and polymer processing .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a stabilizer in polymer materials . It has been designed to respond to the degradation mechanisms that affect polymers

Temporal Effects in Laboratory Settings

It is known that this compound exhibits excellent heat resistance at elevated temperatures during polymer processing .

Metabolic Pathways

Given its role as a stabilizer in polymer materials, it may be involved in pathways related to heat resistance and polymer processing .

Transport and Distribution

Given its role as a stabilizer in polymer materials, it may be distributed in areas where these materials are present .

Subcellular Localization

Given its role as a stabilizer in polymer materials, it may be localized in areas where these materials are present .

生物活性

2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, commonly referred to as SUMILIZER GM (F), is a compound recognized for its antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

- Molecular Formula : C26H38O3

- Molecular Weight : 394.56 g/mol

- CAS Number : 61167-58-6

- Physical State : Solid (white to almost white powder)

- Melting Point : 134.0 to 138.0 °C

Antioxidant Activity

The primary biological activity attributed to this compound (F) is its role as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound functions by scavenging free radicals and enhancing the activity of antioxidant enzymes.

The antioxidant mechanism involves:

- Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), preventing cellular damage.

- Enhancing Antioxidant Enzymes : It upregulates enzymes such as superoxide dismutase (SOD) and catalase, which play critical roles in cellular defense against oxidative stress .

Toxicological Profile

While the antioxidant properties are beneficial, it is essential to evaluate the potential toxic effects of prolonged exposure to phenolic compounds. Some studies indicate that certain tert-butyl phenolic antioxidants may act as endocrine disruptors and could lead to liver and lung damage if not managed correctly .

Case Studies and Research Findings

Applications in Industry

This compound (F) is widely used across various industries due to its stability and effectiveness as an antioxidant. Its applications include:

特性

IUPAC Name |

[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-10-22(27)29-24-19(12-17(3)14-21(24)26(7,8)9)15-18-11-16(2)13-20(23(18)28)25(4,5)6/h10-14,28H,1,15H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORUEKDKNHHQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052282 | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61167-58-6 | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61167-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061167586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dimethylethyl)-6-[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methylphenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-(3-TERT-BUTYL-2-HYDROXY-5-METHYLBENZYL)-4-METHYLPHENYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAC6GZ50W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (GM) improve the thermal stability of ABS compared to traditional antioxidants?

A1: Unlike traditional antioxidants like Irganox 1076 or Irganox 3114 that primarily scavenge free radicals formed during the degradation process, GM acts proactively. It effectively traps free radicals before they initiate the peroxidation of the ABS polymer []. This ability to halt the oxidative degradation process at its root contributes to the enhanced anti-aging effect and superior yellowing resistance observed in ABS doped with GM compared to those containing traditional antioxidants [].

Q2: What are the potential industrial applications of 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate (GM) based on the research findings?

A2: The research suggests that GM exhibits promising potential for industrial applications where enhanced thermal stability and color retention are crucial for ABS polymers. Its superior performance in both oven aging and repeated extrusion aging tests [] indicates its suitability for manufacturing processes involving high temperatures. This could translate to applications in various sectors including automotive components, electronics, and construction materials where ABS is commonly used but often subjected to harsh environmental conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。